Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis structure
933-48-2 structure
Product Name:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
CAS No:933-48-2
MF:C9H18O
MW:142.238623142242
MDL:MFCD00070479
CID:806398
PubChem ID:101921
Update Time:2025-09-23

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Chemical and Physical Properties

Names and Identifiers

    • (1R,5R)-3,3,5-Trimethylcyclohexanol
    • cis-3,3,5-Trimethylcyclohexanol
    • cis-3,5,5-Trimethylcyclohexanol
    • Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
    • (+-)-cis-3,3,5-Trimethyl-cyclohexanol
    • 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
    • 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
    • 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
    • 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
    • 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
    • trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
    • trans-3,3,5-trimethylcyclohexanol
    • CY14WK72W0
    • (1R-cis)-3,3,5-trimethylcyclohexanol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
    • Cyclohexanol, 3,3,5-trimethyl-, cis-
    • 3,3,5-Trimethylcyclohexanol, (1R-cis)-
    • (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
    • DSSTox_CID_27570
    • DSSTox_RID_82426
    • DSSTox_GSID_47570
    • BRRVXFOKWJKTGG-JGVFFNPUSA-N
    • Tox21_30258
    • Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
    • rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
    • Trixanol
    • rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
    • MDL: MFCD00070479
    • Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChI Key: BRRVXFOKWJKTGG-SFYZADRCSA-N
    • SMILES: CC1(C[C@@H](O)C[C@@H](C)C1)C

Computed Properties

  • Exact Mass: 142.13600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.8908 g/cm3 (25 ºC)
  • Melting Point: 37.3 ºC
  • Boiling Point: 202 ºC
  • Flash Point: 73.2±10.9 ºC,
  • Refractive Index: 1.4542 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (4.4 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.19350
  • FEMA: 3962
  • Solubility: Not determined

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Security Information

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Pricemore >>

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rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane
Cha, Jin Soon; Yi, Ja Eun, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

Production Method 2

Reaction Conditions
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Water
Reference
Selective reduction of carbonyl compounds with Al-alkoxydiisobutylalanes
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Chun, Joong Hyun; Lee, Young Soo; et al, Bulletin of the Korean Chemical Society, 1998, 19(2), 236-242

Production Method 3

Reaction Conditions
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
Reference
Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Reference
New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones
Moglie, Yanina; Alonso, Francisco; Vitale, Cristian; Yus, Miguel; Radivoy, Gabriel, Tetrahedron, 2006, 62(12), 2812-2819

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols
Schaper, Ulf Armin, Synthesis, 1981, (10), 794-6

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ;  rt; 1 h, rt; cooled
1.2 Reagents: Water
Reference
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals
Kennedy, Nicole; Cohen, Theodore, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium ,  Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ;  rt → 76 °C; 1 h, 76 °C
Reference
Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles
Alonso, Francisco; Riente, Paola; Yus, Miguel, Tetrahedron, 2008, 64(8), 1847-1852

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
Reference
Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6
Crabtree, Robert H.; Davis, Mark W., Journal of Organic Chemistry, 1986, 51(14), 2655-61

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ;  16 h, rt
1.2 Reagents: Sodium borohydride ;  rt
Reference
The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives
Seo, Myung Soo; Lee, Sang Hee, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

Production Method 10

Reaction Conditions
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Moon, Suk Joung; Kwon, Oh Oun; Lee, Yong Rok, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

Production Method 11

Reaction Conditions
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol ,  Nickel acetate ,  Sodium hydride Solvents: Tetrahydrofuran
Reference
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Feghouli, G.; et al, Tetrahedron Letters, 1988, 29(12), 1383-4

Production Method 12

Reaction Conditions
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether ,  Tridecane ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 25 °C
Reference
Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane
Cha, Jin Soon; Noh, Minyeong, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

Production Method 13

Reaction Conditions
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Yi, Ja Eun; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

Production Method 14

Reaction Conditions
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols
Cha, Jin Soon; Kwon, Oh Oun, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

Production Method 15

Reaction Conditions
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Kwon, Oh Oun; Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

Production Method 16

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether
Reference
Reexamination of diisobutylaluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Cho, Sun Dong, Synlett, 1997, (12), 1465-1466

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water ,  Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Tetrahydrofuran
Reference
Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones
Cha, Jin Soon; Yoon, Mal Sook; Lee, Kwang Woo; Lee, Jae Cheol, Heterocycles, 1988, 27(6), 1455-60

Production Method 18

Reaction Conditions
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Reference
A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes
Cha, Jin Soon; Yoon, Mal Sook; Kim, Young Shick; Lee, Kwang Woo, Tetrahedron Letters, 1988, 29(9), 1069-70

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, reflux
Reference
Surface modified nano fly ash as an activator in the reduction of ketones
Dash, Subhajit; Chaudhuri, Haribandhu; Viswakarma, Sangita; Sarkar, Ashis, Journal of Nanoscience and Nanotechnology, 2018, 18(6), 4282-4287

Production Method 20

Reaction Conditions
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ;  rt → 0 °C
1.2 Reagents: Lithium ;  120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine ,  Oxalic acid ,  Potassium bromide ;  16 °C
Reference
Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug
, China, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Reference
Preparation of cis-3,3,5-trimethylcyclohexanol
, Japan, , ,

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
Order Number:1668892
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Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:933-48-2)顺-3,3,5-三甲基环己醇
Order Number:LE1668892
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
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Additional information on rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis

Comprehensive Overview of rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2)

The compound rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2) is a stereoisomeric alcohol with significant applications in organic synthesis and fragrance industries. Its unique structural features, including the cis configuration and trimethylcyclohexane backbone, make it a valuable intermediate for producing fine chemicals. Researchers and manufacturers often seek this compound due to its role in creating high-performance fragrances and flavor enhancers, aligning with the growing demand for sustainable and bio-based ingredients.

In recent years, the interest in rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis has surged due to its potential in green chemistry applications. As industries shift toward eco-friendly processes, this compound's stereoselective synthesis has become a hotspot for innovation. Questions like "How to synthesize rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol efficiently?" or "What are the industrial uses of CAS 933-48-2?" are frequently searched, reflecting its relevance in both academic and commercial spheres.

The rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis isomer is particularly notable for its odor profile, often described as woody and camphoraceous. This characteristic has made it a staple in perfumery, where synthetic aroma chemicals are increasingly preferred for consistency and scalability. Additionally, its stability under various pH conditions makes it suitable for cosmetic formulations, a sector experiencing rapid growth due to rising consumer awareness of clean beauty trends.

From a technical perspective, the CAS No. 933-48-2 compound exhibits moderate solubility in organic solvents, which facilitates its use in catalytic reactions and polymer modifications. Recent studies highlight its role as a chiral building block in pharmaceutical intermediates, addressing queries such as "Can rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol be used in drug development?" Its low toxicity profile further expands its utility in food-grade applications, meeting stringent regulatory standards.

Looking ahead, advancements in stereoselective catalysis and biocatalysis are expected to enhance the production efficiency of rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis. As sustainability becomes a priority, bio-derived routes for this compound may dominate future research, answering searches like "Is CAS 933-48-2 biodegradable?" or "Renewable sources for trimethylcyclohexanol derivatives." This aligns with global initiatives to reduce carbon footprints in chemical manufacturing.

In summary, rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2) exemplifies the intersection of chemistry and sustainability. Its versatility in fragrances, cosmetics, and synthetic chemistry ensures continued relevance, while emerging technologies promise to unlock new applications. For professionals seeking reliable data, understanding its stereochemistry and industrial scalability remains critical to leveraging its full potential.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
1668892
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
LE1668892
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email